![molecular formula C14H22N2O2 B8547518 tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate](/img/structure/B8547518.png)
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate typically involves the reaction of t-butyl chloroformate with 2-(4-methylaminophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates or amines, depending on the nucleophile used.
科学的研究の応用
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a protecting group for amines in peptide synthesis, allowing for selective reactions and deprotection under mild conditions.
作用機序
The mechanism of action of tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate involves its role as a protecting group in organic synthesis. The t-butyl carbamate group can be installed on an amine to protect it from unwanted reactions. It can later be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine. This allows for selective reactions and the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
t-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate is unique due to its specific structure, which combines the protecting group properties of t-butyl carbamate with the functional group of 2-(4-methylaminophenyl)ethylamine. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
tert-butyl N-[2-[4-(methylamino)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-11-5-7-12(15-4)8-6-11/h5-8,15H,9-10H2,1-4H3,(H,16,17) |
InChIキー |
SKRRSMNKDRHDTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-5-(4-fluorophenyl)-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8547436.png)
![1h-Imidazole,2-(4-chlorophenyl)-4-(3-fluorophenyl)-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B8547443.png)
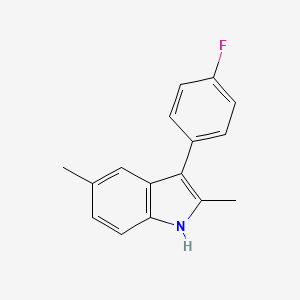
![Des[5-(2-dimethylamino)ethyl] Diltiazem](/img/structure/B8547447.png)
![5,7-Dichloro-6-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8547452.png)
![Benzenemethanamine,4-(diethoxymethyl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8547478.png)
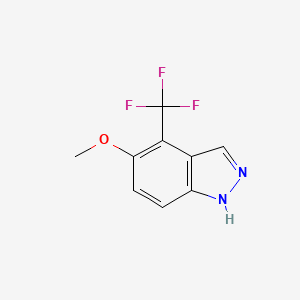
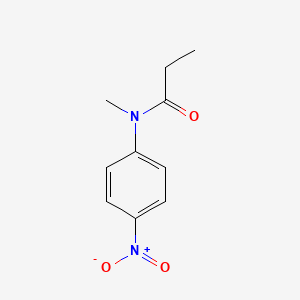
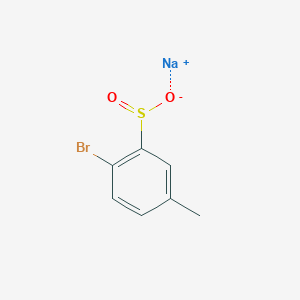
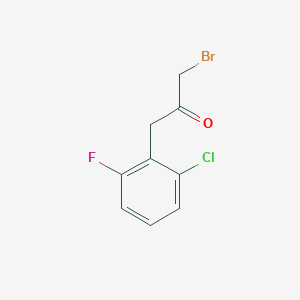
![1-(Bromomethyl)-4-[(4-methoxyphenyl)methyl]benzene](/img/structure/B8547525.png)
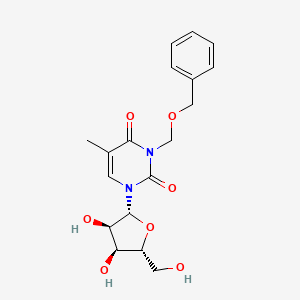
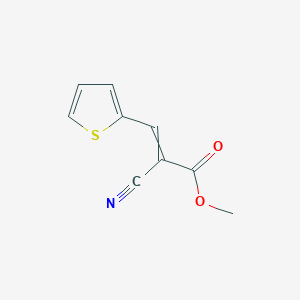
![2-(2-(1H-pyrazolo[3,4-b]pyridin-4-yl)thiazol-4-yl)ethanenitrile](/img/structure/B8547541.png)
